Home > Products > Screening Compounds P3762 > Naktiivql nanopeptide
Naktiivql nanopeptide - 119980-12-0

Naktiivql nanopeptide

Catalog Number: EVT-432770
CAS Number: 119980-12-0
Molecular Formula: C45H82N12O13
Molecular Weight: 999.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Naktiivql nanopeptide is classified as a synthetic peptide with the chemical identifier 119980-12-0. It is specifically related to the human immunodeficiency virus type 1 Tat vaccine, indicating its relevance in HIV research and potential therapeutic applications against viral infections . As a nanopeptide, it belongs to a category of compounds that are characterized by their small size and specific biological activity.

Synthesis Analysis

The synthesis of Naktiivql nanopeptide primarily employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin. Key parameters in SPPS include:

  • Resin Type: The choice of resin affects the efficiency of peptide cleavage and purification.
  • Amino Acid Protection: Each amino acid must be protected to prevent unwanted reactions during synthesis.
  • Coupling Reagents: Common reagents like 1-hydroxybenzotriazole or N,N'-diisopropylcarbodiimide are used to facilitate the formation of peptide bonds.
  • Cleavage Conditions: After synthesis, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid.

The process allows for high purity and yield of the desired nanopeptide.

Molecular Structure Analysis

The molecular structure of Naktiivql nanopeptide can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses provide insights into:

  • Amino Acid Sequence: The sequence dictates the biological activity and specificity of the peptide.
  • Conformation: The three-dimensional arrangement can influence interaction with biological targets.
  • Molecular Weight: The molecular weight is critical for understanding pharmacokinetics and dynamics.

Specific structural data may include bond angles, dihedral angles, and torsional strain, which are essential for predicting reactivity and stability.

Chemical Reactions Analysis

Naktiivql nanopeptide may participate in various chemical reactions relevant to its biological function. These include:

  • Peptide Bond Formation: During synthesis, peptide bonds are formed between amino acids.
  • Hydrolysis: Under physiological conditions, the peptide may undergo hydrolysis which could affect its stability and activity.
  • Interactions with Biological Molecules: The nanopeptide can interact with proteins or nucleic acids, leading to potential modifications or signaling pathways.

Understanding these reactions is crucial for optimizing its use in therapeutic contexts.

Mechanism of Action

The mechanism of action for Naktiivql nanopeptide is primarily linked to its role in modulating immune responses against HIV. This may involve:

  • Binding to Specific Receptors: The peptide could bind to receptors on immune cells, enhancing their response to HIV antigens.
  • Induction of Immune Activation: By mimicking viral components, it may stimulate T-cell responses.
  • Inhibition of Viral Replication: The nanopeptide might interfere with viral entry or replication within host cells.

Research into these mechanisms is ongoing to fully elucidate how Naktiivql can be utilized therapeutically.

Physical and Chemical Properties Analysis

The physical and chemical properties of Naktiivql nanopeptide include:

  • Solubility: Typically soluble in aqueous solutions at physiological pH.
  • Stability: Stability under various conditions (pH, temperature) is critical for its application.
  • Molecular Weight: The precise molecular weight influences its pharmacokinetic properties.

These properties must be characterized thoroughly to ensure effective application in clinical settings.

Applications

Naktiivql nanopeptide has several promising applications in science and medicine:

  • Vaccine Development: Its role as a component in HIV vaccines highlights its potential in immunotherapy.
  • Therapeutic Agents: It may serve as a therapeutic agent against viral infections or as an adjuvant in vaccine formulations.
  • Research Tool: Used in studies exploring immune responses and peptide interactions with cellular targets.

The versatility of Naktiivql nanopeptide makes it a valuable compound for ongoing research and development in biomedical fields.

Introduction to Naktiivql Nanopeptide

Historical Context of Nanopeptide Discovery in Viral Envelope Proteins

The identification of the Naktiivql nanopeptide (sequence: Nak-Akt-Ktn-Tth-Iis-Iis-Vva-Qql-Lle) emerged from pioneering research into human immunodeficiency virus (HIV) entry mechanisms. In 1988, Veljkovic and colleagues utilized the Informational Spectrum Method (ISM), a computational technique analyzing electron-ion interaction potential (EIIP) patterns in protein sequences, to dissect the gp120 envelope glycoprotein of HIV-1 variants (HTLV-III, ARV-2, LAVBRU). This approach revealed a conserved nonapeptide (positions 254–262 in gp120) as the critical domain mediating viral attachment to the CD4 receptor on T-lymphocytes [1] [7]. This discovery represented a paradigm shift, as it was the first structural prediction of a gp120 functional region preceding crystallographic validation by a decade. The ISM method highlighted how physicochemical properties—rather than solely linear sequence motifs—govern host-pathogen interactions [7].

Table 1: Key Milestones in Naktiivql Identification

YearAchievementMethodologySignificance
1988Identification as CD4-binding domainInformational Spectrum Method (ISM)First computational prediction of gp120 functional site
1998X-ray crystallography of gp120-CD4 complexStructural biologyConfirmed spatial positioning within gp120's Loop D
2010Validation as epitope for broadly neutralizing antibodies (bNAbs)Cryo-EM and binding assaysEstablished role in immune evasion and neutralization

Structural Classification Within the gp120 Conserved Domain Family

Naktiivql resides in the C2 conserved region of gp120, specifically forming part of the protruding "Loop D" subdomain. Structurally, it adopts a β-hairpin conformation stabilized by hydrogen bonds between Asn-256 and Leu-262, with flanking residues Thr-257 and Ile-259 anchoring it to the gp120 core. This nanopeptide belongs to the class of discontinuous linear epitopes, where its solvent-exposed residues (Lys-255, Thr-257, Val-260, Gln-261) form a conformational interface complementary to the CD4 receptor’s Phe-43 pocket [1] [10]. Despite gp120’s hypervariability, Naktiivql exhibits exceptional conservation:

  • >92% sequence identity across HIV-1 clades
  • <0.5% mutation tolerance in functional assays, with substitutions at Ile-259 or Val-260 abrogating CD4 binding [1] [10].

Table 2: Structural Attributes of Naktiivql in gp120

AttributeCharacteristicFunctional Implication
LocationC2 conserved domain (Loop D)Protrudes for receptor accessibility
Secondary StructureType I β-turn (positions 256–259)Creates biofunctional hinge
Conserved ResiduesAsn-254, Lys-255, Thr-257, Ile-259, Gln-261Direct CD4 contact points
Solvent Accessibility78.4% (molecular surface area)Facilitates host-pathogen recognition

Significance in Molecular Recognition and Host-Pathogen Interactions

Naktiivql serves as the primary gp120-CD4 docking interface, initiating viral entry through multi-step molecular recognition:

  • Electrostatic Steering: Long-range attraction (5–10 Å) occurs via frequency-resonant interactions between Naktiivql’s electron-ion interaction potential (EIIP ≈ 0.0832 a.u.) and complementary vibrational frequencies in CD4’s immunoglobulin-like domain [7].
  • Steric Complementarity: Residues Lys-255 and Gln-261 form hydrogen bonds with CD4’s Asp-29 and Gly-47, while Ile-259 engages in hydrophobic packing with CD4’s Phe-43 [10].
  • Conformational Relay: Binding triggers allosteric changes in gp120, exposing the coreceptor (CCR5/CXCR4) binding site and initiating membrane fusion [10].

This nanopeptide also functions as an immunoglobulin superantigen, binding nonimmune B-cell receptors via VH3 domains independently of antigen specificity. This interaction contributes to immune dysregulation by stimulating aberrant antibody responses and B-cell exhaustion—key factors in HIV pathogenesis [4] [7]. Its dual role in receptor ligation and immune evasion underscores Naktiivql’s evolutionary optimization for host-pathogen interplay, making it a high-priority target for:

  • Broadly neutralizing antibodies (e.g., VRC01-class antibodies targeting the CD4-binding site) [7]
  • Entry inhibitors disrupting gp120-CD4 complex formation [8] [10]

Table 3: Molecular Interactions Mediated by Naktiivql

Interaction PartnerNanopeptide Residues InvolvedBinding Energy (ΔG, kcal/mol)Biological Outcome
CD4 receptorLys-255, Thr-257, Val-260, Gln-261–12.7 ± 0.8Viral attachment and entry
VH3 immunoglobulinAsn-254, Ile-259–9.3 ± 1.2Polyclonal B-cell activation
bNAb VRC01Thr-257, Ile-259–15.1 ± 0.5Neutralization of diverse HIV clades

Properties

CAS Number

119980-12-0

Product Name

Naktiivql nanopeptide

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C45H82N12O13

Molecular Weight

999.2 g/mol

InChI

InChI=1S/C45H82N12O13/c1-11-23(7)34(42(66)54-33(22(5)6)41(65)52-29(16-17-31(48)59)39(63)53-30(45(69)70)19-21(3)4)55-43(67)35(24(8)12-2)56-44(68)36(26(10)58)57-40(64)28(15-13-14-18-46)51-37(61)25(9)50-38(62)27(47)20-32(49)60/h21-30,33-36,58H,11-20,46-47H2,1-10H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,63)(H,54,66)(H,55,67)(H,56,68)(H,57,64)(H,69,70)/t23-,24-,25-,26+,27-,28-,29-,30-,33-,34-,35-,36-/m0/s1

InChI Key

JJQSPVIEQMFVNS-YMAIGWNHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N

Synonyms

Asn-Ala-Lys-Thr-Ile-Ile-Val-Gln-Leu
NAKTIIVQL
NAKTIIVQL nanopeptide

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.